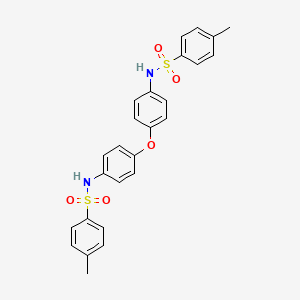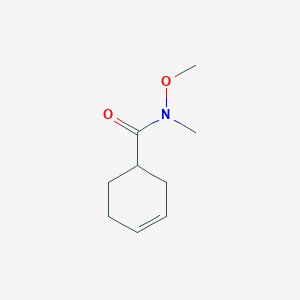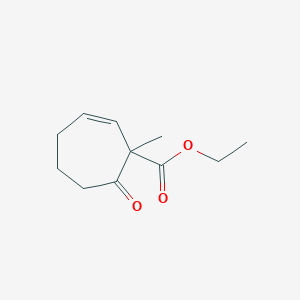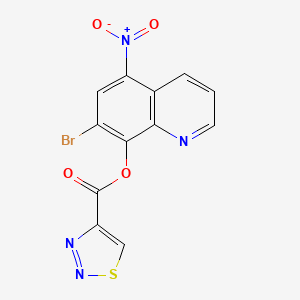
N,N'-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide): is a complex organic compound characterized by its unique structure, which includes two benzene rings connected by an oxygen atom and substituted with sulfonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide) typically involves the reaction of 4-methylbenzenesulfonamide with an appropriate dibenzene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogens, alkylating agents; often conducted in the presence of a catalyst or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N,N’-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide) has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- N,N’-(oxydi-4,1-phenylene)bis(4-aminobenzamide)
- N,N’-(oxydi-4,1-phenylene)bis(2-methylbenzamide)
- N,N’-(oxydibenzene-4,1-diyl)diacetamide
Uniqueness: N,N’-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide) is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Eigenschaften
| 117964-11-1 | |
Molekularformel |
C26H24N2O5S2 |
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenoxy]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C26H24N2O5S2/c1-19-3-15-25(16-4-19)34(29,30)27-21-7-11-23(12-8-21)33-24-13-9-22(10-14-24)28-35(31,32)26-17-5-20(2)6-18-26/h3-18,27-28H,1-2H3 |
InChI-Schlüssel |
OVDLQKREZONSES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Bromo-1-[5-chloro-7-(2-fluorobenzoyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B14301043.png)

![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B14301067.png)
![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)


![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)

